molecular formula C12H11F3O2 B175592 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 151157-58-3

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B175592
CAS No.: 151157-58-3
M. Wt: 244.21 g/mol
InChI Key: OEIXASDDYLPZFJ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of a suitable diene with a trifluoromethyl-substituted phenyl compound. The reaction conditions typically include the use of a catalyst, such as a palladium complex, and may require elevated temperatures and pressures to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps, such as recrystallization or chromatography, are often employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or anhydrides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to specific receptors or enzymes. This can result in modulation of cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
  • 1-Trifluoromethylcyclobutane-1-carboxylic acid
  • Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate

Comparison: 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and its connection to the cyclobutane ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIXASDDYLPZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625536
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-58-3
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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